

Solubility Profile of Bis(dimethylamino)dimethylsilane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(dimethylamino)dimethylsilane*

Cat. No.: *B1580881*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)dimethylsilane is a versatile organosilicon compound utilized in various chemical synthesis and material science applications, including as a reagent for silylation and in the deposition of silicon nitride films. A thorough understanding of its solubility and miscibility in organic solvents is critical for its effective use in these applications. This technical guide provides a comprehensive overview of the known solubility characteristics of **bis(dimethylamino)dimethylsilane**, details its physical and chemical properties, and presents a representative experimental protocol for determining its solubility under controlled conditions. Due to the compound's high reactivity, particularly with protic solvents, this guide emphasizes qualitative assessment and appropriate handling techniques.

Physicochemical Properties

Bis(dimethylamino)dimethylsilane is a clear, colorless liquid with a characteristic amine-like odor.^[1] Its fundamental physical properties are summarized in the table below. A key chemical characteristic is its sensitivity to moisture; it reacts rapidly with water and other protic solvents.^{[2][3][4]} This hydrolytic instability is a critical consideration for its handling, storage, and application.

Table 1: Physical and Chemical Properties of **Bis(dimethylamino)dimethylsilane**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₈ N ₂ Si	[5][6]
Molecular Weight	146.31 g/mol	[1][5][6]
Appearance	Clear colorless liquid	[5][7]
Density	0.809 - 0.81 g/mL at 25 °C	[5][6][8]
Boiling Point	128-129 °C	[2][6][8]
Melting Point	-98 °C	[5][8]
Flash Point	-3 °C (18 °F)	[2][8]
Refractive Index	n _{20/D} 1.41 - 1.417	[2][5][6]
Vapor Pressure	1 mmHg at 20 °C	[1][2]
Hydrolytic Sensitivity	Reacts rapidly with moisture, water, and protic solvents	[2][3][4]

Solubility in Organic Solvents

Quantitative Data

A review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **bis(dimethylamino)dimethylsilane** in common organic solvents.

Qualitative Assessment

The solubility behavior of **bis(dimethylamino)dimethylsilane** is primarily dictated by its high reactivity.

- Protic Solvents (e.g., water, alcohols, carboxylic acids): **Bis(dimethylamino)dimethylsilane** is not considered soluble in protic solvents in the traditional sense. Instead, it undergoes rapid solvolysis (specifically, hydrolysis in the case of water), leading to the decomposition of the compound.[2][3][4][9] The silicon-nitrogen bonds are readily cleaved by the acidic

protons of these solvents, liberating dimethylamine. Therefore, dissolution in protic solvents is an irreversible chemical reaction.

- Aprotic Solvents (e.g., alkanes, aromatic hydrocarbons, ethers, chlorinated solvents): Based on its non-polar molecular structure, **bis(dimethylamino)dimethylsilane** is expected to be fully miscible with a wide range of common aprotic organic solvents. These include, but are not limited to:
 - Alkanes (e.g., hexane, heptane)
 - Aromatic hydrocarbons (e.g., toluene, xylene)
 - Ethers (e.g., diethyl ether, tetrahydrofuran (THF))
 - Chlorinated solvents (e.g., dichloromethane, chloroform)

This miscibility is analogous to that of other non-polar organosilicon compounds.[\[10\]](#) However, it is crucial that these solvents are anhydrous, as any residual moisture can lead to the degradation of the silane.

Experimental Protocol for Miscibility Determination

Given the moisture-sensitive nature of **bis(dimethylamino)dimethylsilane**, any experimental determination of its miscibility must be conducted under anhydrous and inert conditions. The following protocol outlines a representative method for such a determination.

Objective: To qualitatively determine the miscibility of **bis(dimethylamino)dimethylsilane** in an anhydrous aprotic organic solvent at ambient temperature.

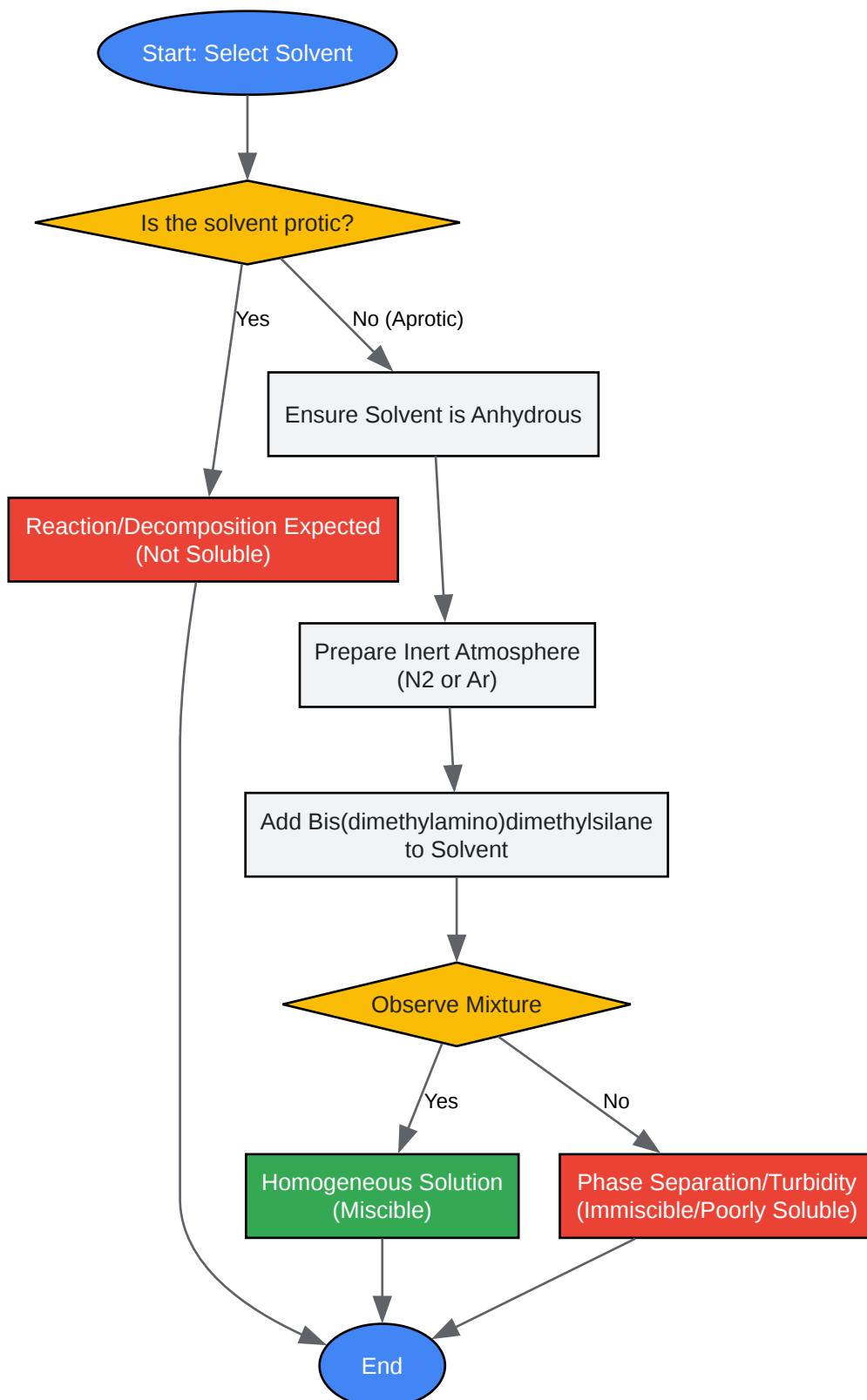
Materials:

- **Bis(dimethylamino)dimethylsilane**
- Anhydrous aprotic organic solvent (e.g., hexane, toluene, or THF, dried over a suitable drying agent and freshly distilled or sourced from a solvent purification system)
- Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes)

- Inert gas supply (e.g., nitrogen or argon)
- Schlenk line or glovebox
- Magnetic stirrer and stir bars

Procedure:

- Preparation of Inert Environment: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas. The experiment should be conducted under a positive pressure of nitrogen or argon, either on a Schlenk line or within a glovebox.
- Solvent Transfer: Under an inert atmosphere, transfer 5.0 mL of the anhydrous aprotic solvent into a clean, dry vial equipped with a magnetic stir bar.
- Initial Addition of Silane: Using a gas-tight syringe, carefully add a small aliquot (e.g., 0.1 mL) of **bis(dimethylamino)dimethylsilane** to the stirring solvent.
- Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets. If the solution remains clear and homogenous, the compound is considered miscible at this concentration.
- Incremental Additions: Continue to add **bis(dimethylamino)dimethylsilane** in small, incremental volumes (e.g., 0.5 mL aliquots), stirring thoroughly after each addition.
- Assessment of Miscibility: Observe the solution after each addition. If the solution remains clear and homogenous throughout the additions up to a significant volume fraction (e.g., a 1:1 volume ratio of silane to solvent), the two substances are considered fully miscible.
- Documentation: Record the volumes of solvent and silane used and all observations at each step.


Safety Precautions:

- **Bis(dimethylamino)dimethylsilane** is a highly flammable liquid and vapor.[\[1\]](#) Work should be conducted in a well-ventilated fume hood, away from sources of ignition.

- The compound causes severe skin burns and eye damage.^[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
- The reaction with moisture releases dimethylamine, which is a flammable and corrosive gas.

Visualization of Experimental Workflow

The logical workflow for assessing the solubility of a moisture-sensitive compound like **bis(dimethylamino)dimethylsilane** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Assessment of a Moisture-Sensitive Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(dimethylamino)dimethylsilane | C₆H₁₈N₂Si | CID 77384 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. researchgate.net [researchgate.net]
- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Bis(dimethylamino)dimethylsilane | CymitQuimica [cymitquimica.com]
- 8. US2811542A - Water soluble organosilicon compounds - Google Patents
[patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. deepseasilicone.com [deepseasilicone.com]
- To cite this document: BenchChem. [Solubility Profile of Bis(dimethylamino)dimethylsilane in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580881#bis-dimethylamino-dimethylsilane-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com